(3R)-3-Amino-3-(5-isoquinolyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(5-isoquinolyl)propanoic acid: is a chiral amino acid derivative that features an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(5-isoquinolyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available isoquinoline derivatives.
Formation of the Amino Acid Backbone: The isoquinoline derivative undergoes a series of reactions to introduce the amino acid backbone. This may involve steps such as alkylation, reduction, and amination.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (3R)-enantiomer.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes:
Catalysis: Utilizing catalytic processes to improve yield and selectivity.
Green Chemistry: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the isoquinoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives and modified amino acids.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology:
Enzyme Inhibition Studies: It is used in studies to understand enzyme inhibition mechanisms due to its structural similarity to natural substrates.
Medicine:
Drug Development: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Industry:
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(5-isoquinolyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
(3S)-3-Amino-3-(5-isoquinolyl)propanoic acid: The enantiomer of the compound, which may exhibit different biological activities.
Isoquinoline Derivatives: Other compounds containing the isoquinoline moiety, which may have similar chemical properties but different biological effects.
Uniqueness: The uniqueness of (3R)-3-Amino-3-(5-isoquinolyl)propanoic acid lies in its chiral nature and the presence of the isoquinoline moiety, which together confer specific chemical reactivity and potential biological activity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(3R)-3-amino-3-isoquinolin-5-ylpropanoic acid |
InChI |
InChI=1S/C12H12N2O2/c13-11(6-12(15)16)10-3-1-2-8-7-14-5-4-9(8)10/h1-5,7,11H,6,13H2,(H,15,16)/t11-/m1/s1 |
InChI Key |
ZYAHQEKWBMGZPI-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC2=C(C=CN=C2)C(=C1)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.